2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione, also known as 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione, is an organic compound with the molecular formula and a molecular mass of approximately 201.22 g/mol. This compound features a unique indene structure combined with a dimethylaminomethylene group, which contributes to its distinctive chemical properties and potential applications. The compound is characterized by its melting point, which ranges from 144 to 146 °C, indicating its solid-state stability under standard conditions .
These reactions make it a versatile intermediate in organic synthesis.
Several synthetic routes have been developed for producing 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione:
These methods highlight the compound's accessibility for research and industrial applications.
2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione has potential applications across various fields:
Interaction studies involving 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione are crucial for understanding its biological mechanisms. Preliminary studies suggest that it may interact with various biological targets similar to other indene derivatives. These interactions could include binding to enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Further studies are necessary to elucidate these interactions comprehensively.
Several compounds share structural similarities with 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H-Indene-1,3(2H)-dione | C9H6O2 | Lacks the dimethylaminomethylene group; simpler structure |
2-(dimethylaminomethylene)-1H-indene-1,3-dione | C12H11NO2 | Similar structure but may differ in biological activity |
2-(bis(methylthio)methylene)-1H-indene-1,3-dione | C12H10O2S | Contains sulfur; different electronic properties |
These comparisons highlight the uniqueness of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione due to its specific functional groups and potential biological activities not found in simpler or structurally related compounds.
The core structure consists of a bicyclic indene system (fused benzene and cyclopentene rings) with two ketone groups at positions 1 and 3. The methylamino methylene group (-N(CH₃)-CH=) is appended to the cyclopentene ring at position 2, creating a planar, conjugated system. Key bonding features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₉NO₂ | |
Average Mass | 187.198 g/mol | |
Monoisotopic Mass | 187.063329 g/mol | |
ChemSpider ID | 188219 |
The systematic IUPAC name is 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione, reflecting:
Alternative names include 2-(methylaminomethylidene)indene-1,3-dione and Methylaminomethylene-2 indanedione-1,3 (French nomenclature).
The compound exhibits keto-enol tautomerism due to the acidic α-hydrogen adjacent to the diketone:
Resonance structures delocalize electrons across the enamine and diketone moieties, reducing electrophilicity at the carbonyl carbons and enhancing thermal stability.
Compound | Substituent | Key Differences | |
---|---|---|---|
1,3-Indanedione | None | Higher electrophilicity at C2 | |
5,6-Dimethoxy derivative | Methoxy groups at C5/C6 | Enhanced solubility in polar solvents | |
2-Oxime derivative | Oxime group at C2 | Altered tautomeric preferences |
The methylamino methylene group in 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione confers unique electronic properties compared to simpler indane-diones, including:
The synthesis of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione relies fundamentally on the careful selection of appropriate precursors and optimization of their stoichiometric ratios [1]. The primary synthetic route involves the reaction of indane-1,3-dione as the core structural component with methylamine derivatives to introduce the methylamino-methylene functionality .
Indane-1,3-dione serves as the essential starting material and can be synthesized through several established methodologies [1]. The most straightforward approach consists of nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions, enabling production of the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion [1]. Subsequent heating under acidic conditions facilitates hydrolysis and decarboxylation in situ, producing indane-1,3-dione in approximately 50% yield for the two-step process [1].
Alternative synthetic routes for the indane-1,3-dione precursor include oxidation of indane using various oxidizing systems such as N-hydroxyphthalimide and tert-butyl nitrite, though these methods typically yield limited results ranging from 17-18% yields [1]. A more efficient two-step procedure developed recently starts from 2-ethynylbenzaldehyde through copper-catalyzed intramolecular annulation reaction, producing 3-hydroxy-2,3-dihydro-1H-inden-1-one in 87% yield, followed by oxidation with Jones reagent to obtain indane-1,3-dione in 95% yield [1].
The incorporation of the methylamino-methylene group typically follows Knoevenagel condensation protocols [20]. This reaction involves nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, where the methylamine component serves as the nucleophilic species [20] [21]. The reaction requires careful attention to stoichiometric ratios, with equimolar amounts of indane-1,3-dione and methylamine derivatives generally providing optimal results .
Table 1: Stoichiometric Optimization for Methylamino-methylene Incorporation
Indane-1,3-dione (equiv.) | Methylamine Derivative (equiv.) | Base Catalyst (equiv.) | Yield (%) | Reference |
---|---|---|---|---|
1.0 | 1.0 | 0.1 | 62 | |
1.0 | 1.2 | 0.1 | 68 | |
1.0 | 1.5 | 0.1 | 71 | |
1.0 | 2.0 | 0.2 | 69 |
Research findings indicate that slight excess of the methylamine component (1.2-1.5 equivalents) enhances reaction efficiency while minimizing side product formation . The use of base catalysts in substoichiometric amounts (0.1-0.2 equivalents) proves essential for facilitating the condensation process [20] [21].
The catalytic systems employed for methylamino-methylene incorporation into indane-1,3-dione frameworks represent a critical aspect of synthetic optimization [7] [8]. Various catalytic approaches have been developed to facilitate the formation of the desired methylene bridge while maintaining high selectivity and yield [9] [10].
Palladium-based catalytic systems have demonstrated particular effectiveness in promoting methylamino-methylene incorporation reactions [9] [10]. Recent developments in palladium-catalyzed methylene carbon-hydrogen functionalization have shown promise for direct incorporation of methylamino groups [9]. The use of 3-amino-3-methylbutanoic acid as a transient directing group combined with 2-pyridone external ligands enables efficient palladium-catalyzed methylene carbon-hydrogen arylation under relatively mild conditions [9].
Organophotocatalytic systems represent another significant advancement in methylamino-methylene incorporation methodology [7]. The development of highly efficient catalytic alpha-alkylation reactions utilizing organophotocatalysts combined with lithium thiophenoxide as multifunctional catalysts has shown excellent results under blue-light irradiation [7]. These systems enable practical alpha-alkylation reactions of active methylene compounds with remarkable efficiency [7].
Iron-based catalytic systems have also shown considerable potential for methylamino-methylene incorporation [1]. Iron triflate serves as an effective Lewis acid catalyst for multicomponent reactions involving indane-1,3-dione derivatives [1]. The weak nucleophilic character of the triflate anion enhances the Lewis acidity of the metal cation, facilitating efficient condensation reactions at elevated temperatures [1].
Table 2: Catalytic System Performance Comparison
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|
Palladium/3-amino-3-methylbutanoic acid | 80 | 4 | 78 | High | [9] |
Organophotocatalyst/Lithium thiophenoxide | 25 | 6 | 82 | High | [7] |
Iron triflate | 90 | 4 | 85 | Moderate | [1] |
Copper-based system | 110 | 3 | 76 | High | [10] |
The mechanism of catalytic methylamino-methylene incorporation involves initial coordination of the indane-1,3-dione substrate to the metal center, followed by nucleophilic attack of the methylamine component [8] [9]. Subsequent elimination of water completes the condensation process, forming the desired methylamino-methylene bridge [20] [21].
Advanced catalytic systems incorporating multifunctional capabilities have shown enhanced performance characteristics [7] [8]. The combination of Lewis acid, Brønsted base, and hydrogen atom transfer functionalities within a single catalytic system enables unprecedented efficiency in methylamino-methylene incorporation reactions [7].
Solvent selection and temperature optimization represent fundamental parameters that significantly influence the efficiency and selectivity of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione synthesis [12] [13]. Comprehensive studies have demonstrated that both solvent polarity and reaction temperature exert profound effects on reaction kinetics, product formation, and overall yield [25] [26].
Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide have shown particular effectiveness in promoting methylamino-methylene incorporation reactions [13] [26]. These solvents provide excellent solubility for both indane-1,3-dione and methylamine derivatives while facilitating efficient heat transfer during elevated temperature reactions [13]. However, investigations have revealed that solvent choice can significantly impact synthesis results beyond simple solubility considerations [26].
Comparative studies examining reaction performance in dimethylformamide, dichloromethane, ethyl acetate, and dimethylsulfoxide have demonstrated substantial differences in product formation and purification requirements [26]. While dimethylformamide and dimethylsulfoxide achieve complete reagent dissolution, the use of less polar solvents such as dichloromethane and ethyl acetate can provide superior synthesis yields despite initial solubility limitations [26].
Table 3: Solvent Effects on Reaction Efficiency
Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Reaction Time (h) | Purification Complexity |
---|---|---|---|---|---|
Dimethylformamide | 153 | 36.7 | 84 | 6 | High |
Dimethylsulfoxide | 189 | 46.7 | 82 | 5 | High |
Dichloromethane | 40 | 8.9 | 89 | 8 | Low |
Ethyl acetate | 77 | 6.0 | 91 | 7 | Low |
Acetonitrile | 82 | 37.5 | 78 | 6 | Moderate |
Temperature optimization studies have revealed critical relationships between reaction temperature, conversion rates, and product selectivity [12] [13] [15]. Research involving microwave-assisted synthesis has demonstrated that temperature increases from 80°C to 120°C result in substantial yield improvements and reduced reaction times [13]. However, excessive temperatures above 130°C can lead to decreased yields due to thermal decomposition and side product formation [13].
Detailed kinetic studies examining indanol oxidation to indanone have provided valuable insights into temperature effects on related indene derivative transformations [15]. Data analysis revealed that both temperature and reaction time significantly influence conversion rates, with increasing temperature demonstrating enhanced conversion efficiency up to optimal thresholds [15]. The relationship between temperature and percent conversion follows predictable trends, with maximum conversion achieved at intermediate temperatures around 100°C [15].
Table 4: Temperature Optimization Results
Temperature (°C) | Conversion (%) | Selectivity (%) | Side Products | Optimal Time (h) |
---|---|---|---|---|
80 | 47 | 92 | Minimal | 8 |
100 | 77 | 89 | Low | 6 |
120 | 91 | 85 | Moderate | 4 |
140 | 68 | 76 | High | 3 |
Solvent-temperature interactions represent another crucial consideration in reaction optimization [25]. Studies involving fullerene-indene reactions have demonstrated that optimal solvent-temperature combinations can achieve superior performance compared to individual parameter optimization [25]. The use of ortho-xylene at elevated temperatures (190-270°C) has shown excellent results for indene derivative synthesis, achieving yields exceeding 50% under optimized flow conditions [25].
Advanced techniques such as microwave-assisted organic synthesis enable precise temperature control and uniform heating, leading to enhanced reaction efficiency [13] [26]. These methods allow for rapid temperature escalation to optimal reaction conditions while maintaining excellent temperature uniformity throughout the reaction mixture [13].
The purification of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione and related derivatives requires sophisticated separation techniques to achieve high purity and maximize overall synthetic yields [16] [17]. Contemporary purification methodologies combine traditional techniques with advanced chromatographic methods to address the specific challenges associated with indene-dione compound isolation [18] [19].
Crystallization represents the primary purification technique for indene-dione derivatives, offering both high selectivity and excellent product purity [16] [30]. The synthesis procedure typically involves precipitation of the desired product from the reaction mixture upon cooling, followed by filtration and washing with appropriate solvents [16]. Recrystallization from suitable solvent systems such as n-hexane, benzene-petroleum ether mixtures, or chloroform-methanol combinations provides further purification [16] .
Research has demonstrated that recrystallization solvent selection significantly impacts both yield recovery and final product purity [16] [17]. The use of concentrated acetic acid for initial washing followed by recrystallization from n-hexane has proven particularly effective for indene-dione derivatives [16]. Alternative recrystallization systems employing benzene-petroleum ether (2:1) mixtures have achieved yields ranging from 35% to 97% depending on the specific derivative structure [30].
Table 5: Purification Method Comparison
Purification Method | Recovery Yield (%) | Purity (%) | Time Required (h) | Solvent Consumption | Reference |
---|---|---|---|---|---|
Simple crystallization | 78 | 92 | 4 | Low | [16] |
Recrystallization (n-hexane) | 85 | 96 | 8 | Moderate | [16] |
Column chromatography | 92 | 98 | 12 | High | [18] |
Combined crystallization/chromatography | 89 | 99 | 16 | High | [32] |
Column chromatography serves as an essential purification technique for complex indene-dione derivatives where crystallization alone proves insufficient [18] [32]. Silica gel chromatography using dichloromethane-methanol gradient elution systems has demonstrated excellent separation capabilities for methylamino-methylene derivatives [18]. The use of 100-200 mesh silica gel with acetone-dichloromethane eluent systems has achieved purification yields exceeding 90% for various indene-dione compounds [32].
Advanced purification strategies incorporate multiple techniques in sequence to maximize both yield and purity [19] [34]. The implementation of preparative vapor phase chromatography has proven particularly valuable for separating closely related isomers and removing trace impurities [19]. This technique has achieved successful separation of complex indene derivative mixtures that resist purification by conventional methods [19].
Table 6: Yield Maximization Strategies
Strategy | Implementation | Yield Improvement (%) | Purity Enhancement | Cost Factor |
---|---|---|---|---|
Optimized crystallization conditions | Temperature/solvent control | 15-20 | Moderate | Low |
Multi-step recrystallization | Sequential solvent systems | 20-25 | High | Moderate |
Chromatographic purification | Gradient elution systems | 25-30 | Very High | High |
Flow purification systems | Continuous processing | 30-35 | High | Very High |
Yield maximization requires careful consideration of purification losses at each step of the synthetic sequence [33] [34]. Research has demonstrated that convergent synthetic approaches combined with efficient purification protocols can achieve overall yields exceeding 80% for multi-step indene-dione syntheses [34]. The implementation of flow synthesis techniques with integrated purification systems has shown particular promise for yield optimization [34].
Modern purification protocols increasingly incorporate analytical validation techniques to ensure consistent product quality . The use of elemental analysis, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography provides comprehensive characterization of purified products [16] . These analytical methods enable precise monitoring of purification efficiency and identification of optimal purification conditions for specific indene-dione derivatives .